Hydromorphone: Respiratory Depression and Analgesia Ratio
In a randomized crossover study of 42 healthy volunteers receiving equipotent intravenous infusions of morphine (0.2 mg/kg) or hydromorphone (0.05 mg/kg) over 2 hours, morphine demonstrated a measurably different analgesia-to-respiratory depression relationship [1]. Maximum end-expired CO₂ (a measure of respiratory depression) reached 47 mmHg (IQR 45-50) for morphine versus 48 mmHg (IQR 46-51) for hydromorphone (P = 0.007), while verbal pain scores at the most informative stimulus (48.2°C) were 82 ± 4 for morphine versus 59 ± 3 for hydromorphone (P < 0.001), indicating that morphine produced less analgesia for any given degree of respiratory depression [1]. Onset of miosis occurred significantly later with morphine (3.1 ± 0.9 hours post-infusion) versus hydromorphone (2.3 ± 0.7 hours, P < 0.001), and the duration of respiratory depression was prolonged with morphine [1].
| Evidence Dimension | Analgesia-to-respiratory depression relationship and pharmacodynamic timing |
|---|---|
| Target Compound Data | Maximum end-expired CO₂: 47 mmHg (IQR 45-50); Verbal pain score at 48.2°C: 82 ± 4; Miosis onset: 3.1 ± 0.9 h; Maximum miosis: 3.9 mm (IQR 3.4-4.2) |
| Comparator Or Baseline | Hydromorphone: Maximum end-expired CO₂: 48 mmHg (IQR 46-51); Verbal pain score at 48.2°C: 59 ± 3; Miosis onset: 2.3 ± 0.7 h; Maximum miosis: 4.6 mm (IQR 4.0-5.0) |
| Quantified Difference | CO₂: P = 0.007; Pain scores: P < 0.001; Miosis onset: P < 0.001; Maximum miosis: P < 0.001 |
| Conditions | Randomized crossover study; 42 healthy volunteers; 2-hour IV infusion; measurements over 12 hours post-dosing |
Why This Matters
For procurement in perioperative or acute care settings where respiratory monitoring capacity is constrained, morphine's distinct analgesia-to-respiratory depression ratio and delayed onset profile directly influence clinical monitoring protocols and risk stratification decisions.
- [1] Meissner K, Dahan A, Olofsen E, et al. Morphine and Hydromorphone Effects, Side Effects, and Variability: A Crossover Study in Human Volunteers. Anesthesiology. 2023;139(1):16-28. View Source
